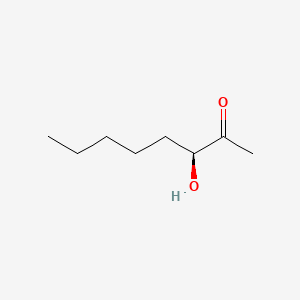

(3S)-3-Hydroxy-2-octanone

Description

Structure

3D Structure

Properties

CAS No. |

86838-20-2 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(3S)-3-hydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m0/s1 |

InChI Key |

QWEHQNZGVUHHME-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCC[C@@H](C(=O)C)O |

Canonical SMILES |

CCCCCC(C(=O)C)O |

Origin of Product |

United States |

Stereochemical Considerations and Enantiomeric Research of 3s 3 Hydroxy 2 Octanone

Elucidation and Differentiation of (3S)-3-Hydroxy-2-octanone and its Enantiomers in Research Contexts

The elucidation and differentiation of the (3S) and (3R) enantiomers of 3-hydroxy-2-octanone (B1231158) are critical in research, particularly in fields like flavor chemistry and chemical ecology. Because the enantiomers often exhibit distinct biological and sensory properties, analytical methods must be capable of separating and identifying each one.

Researchers utilize techniques such as chiral gas chromatography (GC) to separate the enantiomers and determine their respective quantities or enantiomeric excess (ee) in a sample. researchgate.netpnas.org For instance, studies have demonstrated successful separation of the enantiomers of 3-hydroxy-2-octanone on a trifluoroacetylated γ-cyclodextrin phase column, where the (R) and (S) forms show distinct retention times. pnas.org Further confirmation of the absolute configuration can be achieved by preparing derivatives, such as (R)-MTPA esters, and analyzing them with GC on an achiral column. pnas.org

Research has focused on the synthesis and characterization of the (3S)-enantiomer due to its presence in nature and specific biological roles. It has been identified as a pheromone component in several economically significant insect pests. researchgate.net

Key research findings for this compound include:

Sensory Profile : It is characterized as having a mushroom-like, earthy odor. researchgate.netleffingwell.com

Synthesis : Various synthetic routes have been developed to produce this specific enantiomer.

The Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether derived from 2-octanone (B155638) using AD-mix-α as the oxidant yields this compound, with reported yields of 69% and an enantiomeric excess (ee) of 77.3%. researchgate.net

Proline-mediated α-hydroxylation of 2-octanone using d-proline (B559540) can produce the (S)-enantiomer in 54% yield with an enantiomeric excess of at least 99%. sorbonne-universite.fr

Chemoenzymatic methods, such as kinetic resolution involving lipases, have also proven effective. researchgate.net

Physical Properties : It exhibits a positive specific optical rotation. A reported value is [α]D24 +39.2 (c 0.30, CHCl3). sorbonne-universite.fr

Table 1: Research Data on this compound

| Attribute | Finding | Source(s) |

| Odor Description | Mushroom-like, earthy note | researchgate.netleffingwell.com |

| Synthesis Method 1 | Sharpless Asymmetric Dihydroxylation (with AD-mix-α) | researchgate.net |

| Yield | 69% | researchgate.net |

| Enantiomeric Excess (ee) | 77.3% | researchgate.net |

| Synthesis Method 2 | D-Proline-mediated α-Hydroxylation | sorbonne-universite.fr |

| Yield | 54% | sorbonne-universite.fr |

| Enantiomeric Excess (ee) | ≥99% | sorbonne-universite.fr |

| Specific Optical Rotation | [α]D24 +39.2 | sorbonne-universite.fr |

| Biological Role | Pheromone component for Xylotrechus species | researchgate.net |

Comparative studies of the two enantiomers reveal significant differences in their chemical synthesis and biological perception, underscoring the importance of stereochemistry.

The (3R)-enantiomer is also biologically significant, having been identified as a component of the male sex pheromone of the longhorn beetle, Anaglyptus subfasciatus. researchgate.netpnas.org Academic investigations highlight a clear divergence in properties between the two mirror-image molecules. For example, their synthesis often requires stereospecific reagents; Sharpless asymmetric dihydroxylation using AD-mix-β yields the (R)-enantiomer with 87.8% ee, in direct contrast to the AD-mix-α used for the (S)-enantiomer. researchgate.net

A striking difference lies in their sensory properties. While both have a mushroom-like scent, the (3R)-enantiomer is described as having an additional "fresh grass" note. researchgate.netleffingwell.com More importantly, aroma extract dilution analysis determined that the flavor dilution (FD) factor of the (R)-enantiomer is 1024, which is four times higher than that of the (S)-enantiomer (FD factor of 256). researchgate.netleffingwell.com This indicates that (3R)-3-Hydroxy-2-octanone has a considerably stronger odor intensity than its (S) counterpart. researchgate.netleffingwell.com Their opposing stereochemistry is also reflected in their optical rotation, with the (3R)-enantiomer showing a negative value ([α]D24 –40.3) and the (3S)-enantiomer a positive one. sorbonne-universite.fr

Table 2: Comparative Properties of 3-Hydroxy-2-octanone Enantiomers

| Property | This compound | (3R)-3-Hydroxy-2-octanone | Source(s) |

| Odor Profile | Mushroom-like, earthy note | Mushroom-like, fresh grass odour | researchgate.netleffingwell.com |

| Flavor Dilution Factor | 256 | 1024 | researchgate.netleffingwell.com |

| Specific Optical Rotation | +39.2 | –40.3 | sorbonne-universite.fr |

| Synthesis Catalyst (Sharpless) | AD-mix-α | AD-mix-β | researchgate.net |

| Synthesis Catalyst (Proline-mediated) | d-proline | l-proline | sorbonne-universite.fr |

| Biological Context | Pheromone for Xylotrechus beetles | Pheromone for Anaglyptus subfasciatus | researchgate.netpnas.orgresearchgate.net |

Significance of Enantiomeric Purity in this compound Research and Synthesis

Enantiomeric purity, a measure of the excess of one enantiomer over the other in a mixture, is of paramount significance in the research and synthesis of this compound. leffingwell.comncats.io This importance stems from the fact that enantiomers can exhibit dramatically different biological activities, a common principle in pharmacology and chemical ecology. ontosight.aiamericanpharmaceuticalreview.com

In the context of pheromone research, the biological response of an insect is often highly specific to one enantiomer. For instance, while (S)-2-hydroxy-3-octanone was found to be attractive to male Xylotrechus quadripes beetles in laboratory assays, the addition of its enantiomer could reduce this attraction. researchgate.net Therefore, obtaining enantiomerically pure samples is essential to accurately determine structure-activity relationships and develop effective pest management tools.

Achieving high enantiomeric purity is a central goal in the chemical synthesis of chiral molecules. nih.gov Research into the synthesis of 3-hydroxy-2-octanone enantiomers often evaluates the effectiveness of a method based on the enantiomeric excess (ee) of the product.

Asymmetric Synthesis : Methods like the Sharpless asymmetric dihydroxylation are employed specifically to produce an excess of one enantiomer over the other, although the resulting ee may not always be perfect (e.g., 77.3% for the S-enantiomer and 87.8% for the R-enantiomer). researchgate.net

Biocatalysis : The use of enzymes (biocatalysts), such as those from Candida parapsilosis or various lipases, can produce hydroxy ketones with excellent enantiomeric excess, sometimes approaching 99%. researchgate.netresearchgate.net For example, the lipase (B570770) from Candida antarctica (CAL B) has been used in the highly enantioselective synthesis of both enantiomers of 2-hydroxy-3-octanone. researchgate.net

Organocatalysis : Proline-mediated reactions have been shown to produce both (3S)- and (3R)-3-hydroxy-2-octanone in high yields and with an enantiomeric excess of at least 99%. sorbonne-universite.fr

The need for enantiomeric purity is also critical for accurate characterization. As demonstrated by the significant difference in odor strength between the (R) and (S) enantiomers, studying a racemic (50:50) or enantiomerically impure mixture would give misleading results about the sensory properties of the individual molecules. researchgate.netleffingwell.com Therefore, the synthesis of enantiomerically pure (or at least highly enriched) this compound is a prerequisite for its rigorous scientific investigation.

Advanced Synthetic Methodologies for 3s 3 Hydroxy 2 Octanone and Its Enantiomers

Chemoenzymatic and Biocatalytic Strategies for (3S)-3-Hydroxy-2-octanone

Chemoenzymatic and biocatalytic approaches offer powerful and environmentally benign alternatives to traditional chemical synthesis. By harnessing the inherent stereoselectivity of enzymes, these methods enable the production of enantiomerically pure compounds under mild reaction conditions.

Enzymatic Kinetic Resolutions for Enantiomerically Pure this compound (e.g., Lipase-Catalyzed Approaches)

Enzymatic kinetic resolution (EKR) is a widely employed technique for separating enantiomers from a racemic mixture. Lipases, a class of hydrolase enzymes, are particularly effective for this purpose due to their broad substrate specificity, commercial availability, and stability in organic solvents. The principle of lipase-catalyzed resolution of a racemic α-hydroxy ketone involves the enantioselective acylation or deacylation of the hydroxyl group.

In a typical EKR of racemic 3-hydroxy-2-octanone (B1231158), a lipase (B570770) is used to selectively acylate one of the enantiomers, leaving the other unreacted. For instance, lipases such as Candida antarctica lipase B (CALB) and Pseudomonas fluorescens lipase are known to catalyze the acylation of secondary alcohols. The choice of acylating agent and solvent can significantly influence both the reaction rate and the enantioselectivity. The separation of the resulting ester from the unreacted alcohol then affords both enantiomers in optically enriched forms. Lipases are known to be effective in catalyzing chemical transformations with high catalytic efficiency and specificity, including chemo-, regio-, and enantio-selectivities mdpi.com. Lipase-catalyzed enantioselective acylation of alcohols is a frequently utilized biocatalytic method for preparing enantiomerically pure alcohols and esters mdpi.com.

While specific data for the lipase-catalyzed resolution of 3-hydroxy-2-octanone is not extensively detailed in readily available literature, the general applicability of this method to similar α-hydroxy ketones is well-established. The table below illustrates typical outcomes for lipase-catalyzed resolutions of related chiral alcohols, demonstrating the high enantiomeric excesses achievable with this methodology.

| Lipase Catalyst | Substrate | Acylating Agent | Solvent | Product (Enantiomeric Excess) | Ref. |

| Candida antarctica lipase B (CALB) | Racemic 1,3-dialkyl-3-hydroxymethyl oxindoles | Vinyl acetate | Acetonitrile | (R)-1,3-dialkyl-3-acetoxymethyl oxindoles (up to 99% ee) and (S)-1,3-dialkyl-3-hydroxymethyl oxindoles (up to 78% ee) | nih.gov |

| Burkholderia cepacia lipase (PSIM) | Racemic N-Boc-protected 1-(3-hydroxypropyl)-6,7-bis(methyloxy)-1,2,3,4-THIQ | Vinyl decanoate | tBuOMe | Key alcohol and ester intermediates with ≥94% ee | mdpi.com |

Microbial and Enzymatic Reductions for Asymmetric Synthesis of this compound

Asymmetric reduction of a prochiral diketone, such as 2,3-octanedione (B1214595), offers a direct route to enantiomerically enriched α-hydroxy ketones. This transformation can be achieved using isolated enzymes (ketoreductases) or whole-cell microbial systems. These biocatalytic reductions are prized for their high stereoselectivity, often proceeding with excellent yields and enantiomeric excesses.

Microorganisms like baker's yeast (Saccharomyces cerevisiae) contain a variety of dehydrogenases and reductases capable of reducing carbonyl compounds with high stereocontrol. The reduction of a diketone substrate can be directed to a specific enantiomer of the corresponding hydroxy ketone by selecting the appropriate microorganism or enzyme and optimizing reaction conditions such as pH, temperature, and co-factor regeneration systems. While whole-cell systems are convenient, the use of isolated ketoreductases allows for greater control over the reaction and can lead to higher productivities.

For the synthesis of this compound, the asymmetric reduction of 2,3-octanedione would be the target reaction. While specific studies on this substrate are not widely reported, research on analogous diketones demonstrates the feasibility of this approach. For example, a reductase from Saccharomyces cerevisiae has been shown to catalyze the sequential reduction of the γ-diketone 2,5-hexanedione (B30556) to furnish the γ-hydroxyketone (5S)-hydroxy-2-hexanone with high enantioselectivity (>99.5% ee) nih.gov. This highlights the potential of microbial reductases to produce chiral hydroxy ketones with high optical purity.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae (reductase) | 2,5-Hexanedione | (5S)-Hydroxy-2-hexanone | >99.5% | nih.gov |

| Various Plants and Microorganisms | Prochiral β-ketoesters and aromatic aliphatic ketones | Chiral alcohols | High optical purity | foodb.ca |

Asymmetric Organocatalytic Synthesis of this compound and Related Chiral α-Hydroxy Ketones

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This field utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of this compound, several organocatalytic strategies can be envisioned.

Chiral Thiourea (B124793) Catalysis in Enantioselective Routes to this compound

Chiral thiourea derivatives have proven to be powerful hydrogen-bond donors, capable of activating electrophiles and controlling the stereochemical outcome of various reactions. In the context of synthesizing α-hydroxy ketones, chiral thioureas could be employed in the asymmetric α-oxidation of a corresponding ketone or in promoting other enantioselective bond-forming reactions. The bifunctional nature of many thiourea catalysts, often incorporating a basic moiety, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol. While specific applications of chiral thiourea catalysts for the direct synthesis of this compound are not prominently documented, their utility in related asymmetric transformations suggests their potential in this area.

| Catalyst Type | Reaction Type | General Outcome | Reference |

| Chiral Thiourea | Pictet-Spengler Cyclization | High enantioselectivity through stabilization of intermediates and transition states | nih.gov |

| Bifunctional Thiourea | Michael/Acyl Transfer Reaction | Good yields with moderate to high enantioselectivities | thegoodscentscompany.com |

Organocatalyzed Aldol (B89426) Reactions for this compound Precursors

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be rendered highly enantioselective through organocatalysis. Proline and its derivatives are among the most successful catalysts for direct asymmetric aldol reactions nih.govwikipedia.orgsemanticscholar.org. The synthesis of a precursor to this compound could be achieved via an asymmetric aldol reaction between a six-carbon aldehyde (hexanal) and an acetaldehyde (B116499) equivalent, catalyzed by a chiral organocatalyst. The resulting β-hydroxy aldehyde could then be oxidized to the target α-hydroxy ketone.

The mechanism of proline-catalyzed aldol reactions typically involves the formation of a chiral enamine intermediate from the ketone (or aldehyde) donor and the catalyst. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner, dictated by the catalyst's chiral environment. The choice of catalyst, solvent, and other reaction parameters is crucial for achieving high diastereo- and enantioselectivity.

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-Proline | Acetone and various aldehydes | β-Hydroxy ketones | Good | Excellent | semanticscholar.org |

| (S)-Proline-based organocatalysts | Acetone and substituted aromatic aldehydes | β-Hydroxy ketones | Moderate | Up to 61% | nih.gov |

Asymmetric α-Oxidation of Ketones Towards this compound

The direct asymmetric α-oxidation of a ketone offers the most atom-economical route to chiral α-hydroxy ketones. This transformation involves the enantioselective introduction of a hydroxyl group at the α-position of a ketone, such as 2-octanone (B155638), to yield this compound. Various organocatalytic systems have been developed for this purpose. Cinchona alkaloid derivatives, for instance, have been successfully used as catalysts in the α-hydroxylation of β-keto esters with peroxides as the oxidant, affording the products in high yields and with good enantioselectivity nih.gov. Photo-organocatalytic methods using phase transfer catalysts and molecular oxygen have also been developed for the α-hydroxylation of β-dicarbonyl compounds rsc.org.

The application of these methods to simple aliphatic ketones like 2-octanone presents a greater challenge due to the lower acidity of the α-protons compared to β-dicarbonyl compounds. However, the continuous development of more active and selective organocatalysts holds promise for the direct and efficient synthesis of this compound via this route.

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

| Cinchona-alkaloid derivatives | β-Keto esters | Peroxides | Good | nih.gov |

| C-2′-substituted phase transfer catalysts (photo-organocatalytic) | β-Keto esters and amides | Molecular Oxygen | Up to 90% | rsc.org |

Stereoselective Chemical Synthesis Routes to this compound

The synthesis of specific enantiomers of chiral molecules like this compound is a central focus in modern organic chemistry, driven by the distinct biological activities often exhibited by different stereoisomers. Various advanced synthetic methodologies have been developed to achieve high stereoselectivity, ensuring the desired (S)-configuration at the C3 position. These methods range from catalyst-controlled asymmetric reactions to the use of naturally occurring chiral starting materials.

Sharpless Asymmetric Dihydroxylation in this compound Synthesis

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.orgzenodo.org The choice of ligand, typically (DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β, dictates which enantiomer of the diol is produced. wikipedia.org

For the synthesis of this compound, a suitable precursor is the silyl (B83357) enol ether of 2-octanone. Subjecting this enol ether to Sharpless Asymmetric Dihydroxylation conditions yields a chiral diol intermediate. Subsequent workup or selective oxidation furnishes the target α-hydroxy ketone. A study on the preparation of optically active 3-hydroxy-2-octanone demonstrated the efficacy of this method. researchgate.net Using AD-mix-β, which contains the (DHQD)₂PHAL ligand, the reaction produced the desired hydroxy ketone in good yield and with significant enantiomeric excess. researchgate.net

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmylate ester. wikipedia.org This intermediate is then hydrolyzed to release the vicinal diol and regenerate the osmium catalyst through reoxidation by a stoichiometric oxidant like potassium ferricyanide. organic-chemistry.orgwikipedia.org

Interactive Data Table: Sharpless Asymmetric Dihydroxylation for 3-Hydroxy-2-octanone Synthesis

| Parameter | Value | Source |

| Starting Material | Silyl enol ether of 2-octanone | researchgate.net |

| Key Reagent | AD-mix-β | researchgate.net |

| Product | Optically active 3-hydroxy-2-octanone | researchgate.net |

| Yield | 76.9% | researchgate.net |

| Enantiomeric Excess (ee) | 75.6% | researchgate.net |

Development of Stereospecific Routes from Chiral Pool Precursors for this compound

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as amino acids, carbohydrates, and hydroxy acids. researchgate.net Synthesizing complex chiral molecules from these precursors is a robust strategy because the initial stereocenter is already established. Common chiral pool starting materials include L-malic acid, L-lactic acid, and D-glucose. researchgate.netnih.gov

A plausible stereospecific route to this compound can be designed starting from (S)-lactic acid or (S)-malic acid. For instance, the synthesis could commence with (S)-ethyl lactate (B86563). The synthetic sequence would involve:

Protection of the hydroxyl group: The secondary alcohol of ethyl lactate is protected with a suitable protecting group (e.g., as a silyl ether) to prevent it from reacting in subsequent steps.

Conversion to a Weinreb amide: The ester is converted into an N,O-dimethylhydroxyamide (Weinreb amide). This functional group is ideal for reacting with organometallic reagents to form ketones without over-addition to form a tertiary alcohol.

Carbon chain elongation: The Weinreb amide is then reacted with a Grignard reagent, such as pentylmagnesium bromide (C₅H₁₁MgBr), which adds the remaining five carbon atoms of the octanone backbone.

Deprotection: The protecting group on the hydroxyl function is removed.

Oxidation: The resulting secondary alcohol at the C2 position is selectively oxidized to a ketone, yielding this compound while leaving the C3 hydroxyl group intact.

This strategy leverages the inherent chirality of the starting material to ensure the correct stereochemistry in the final product, avoiding the need for a catalyst-controlled asymmetric step to set the key stereocenter.

Synthetic Pathways Involving Allene (B1206475) Oxides for Hydroxyketones Analogous to this compound

Allene oxides are highly reactive, transient intermediates that can be harnessed in the synthesis of α-hydroxy ketones and related compounds. Research has shown that epoxy mesylates can serve as effective precursors to allene oxides. researchgate.net When treated with a base, such as a sodium alkoxide, an epoxy mesylate can undergo rearrangement to form an α-alkoxyketone, with evidence pointing to the involvement of an allene oxide intermediate. researchgate.net

This methodology can be applied to create hydroxyketone structures analogous to this compound. The key features of this pathway are:

Stereospecificity: The reaction can proceed with a high degree of stereochemical control. When enantiomerically enriched epoxy mesylates are used, the rearrangement to α-alkoxyketones occurs without significant loss of optical purity. researchgate.net

Inversion of Configuration: The reaction proceeds with stereochemical inversion at the epoxide carbon atom that is attacked. researchgate.net

The general synthetic sequence begins with an enantiomerically enriched epoxide, which can be prepared using methods like the Sharpless Asymmetric Epoxidation. The epoxide is converted to an epoxy mesylate. Treatment of this mesylate with a potassium alkoxide in the presence of a crown ether at low temperatures can trigger the rearrangement, leading to the formation of an enantiomerically enriched α-alkoxyketone. researchgate.net Subsequent conversion of the alkoxy group to a hydroxyl group would yield the final hydroxyketone.

Synthesis of Deuterated this compound Analogues for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of deuterated analogues of this compound allows researchers to probe the kinetics and stereochemistry of reactions involving this molecule through techniques like kinetic isotope effect (KIE) studies.

The strategic placement of deuterium atoms can be achieved through several synthetic methods:

Use of Deuterated Reagents: Introducing deuterium can be accomplished by using deuterated versions of standard reagents. For example, a deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄) could be used to reduce a precursor diketone, placing a deuterium atom at a specific position.

H-D Exchange Reactions: Protons alpha to a carbonyl group are acidic and can be exchanged for deuterium atoms under basic conditions using a deuterium source like deuterium oxide (D₂O). To synthesize a deuterated analogue, 2-octanone could be treated with NaOD in D₂O to install deuterium atoms at the C1 and C3 positions. Subsequent asymmetric reduction of the carbonyl group would then yield the deuterated hydroxyketone.

Deuterated Building Blocks: The synthesis can start from simple, commercially available deuterated building blocks. For example, a deuterated Grignard reagent could be used in a chiral pool synthesis (as described in 3.3.2) to introduce deuterium into the pentyl side chain.

By synthesizing various deuterated isotopologues of this compound, chemists can precisely track the fate of specific atoms during a chemical transformation or biological process, providing critical insights that would be otherwise difficult to obtain.

Biological Significance and Biosynthetic Pathways of 3s 3 Hydroxy 2 Octanone

Role as a Pheromone Component in Insect Chemical Communication

(3S)-3-Hydroxy-2-octanone is a vital component in the chemical communication systems of various insects, primarily functioning as a pheromone. Pheromones are chemical signals that trigger a social response in members of the same species ijmrsetm.com. These signals can be categorized as releaser pheromones, which elicit an immediate behavioral response, or primer pheromones, which cause physiological changes researchgate.net. This compound typically acts as a releaser pheromone, involved in processes like aggregation and mating nih.govnih.gov.

Pheromonal communication offers a significant advantage for insects as it is effective over long distances and at very low concentrations. This allows for discreet and efficient signaling to potential mates or members of an aggregation, minimizing exposure to predators. The specificity of these chemical signals is crucial for ensuring that they are received only by the intended species, thus maintaining reproductive isolation.

Within the family Cerambycidae, also known as longhorn beetles, this compound has been identified as a key pheromone component in several species. Research has shown that male-produced aggregation-sex pheromones are common in the subfamily Cerambycinae, with many species utilizing similar chemical motifs nih.govresearchgate.net. These pheromones attract both males and females, facilitating mating and aggregation on host plants.

One notable example is the cerambycid beetle Plagionotus detritus, where males produce a blend of (R)-3-hydroxy-2-hexanone as the major component and (S)-2-hydroxy-3-octanone as a minor component nih.gov. Field bioassays demonstrated that neither compound was attractive on its own, but a blend of the two elicited a significant response, highlighting the synergistic effect of pheromone components nih.gov. This specificity in the pheromone blend is critical for species recognition and reproductive success.

The following table summarizes the occurrence of 3-hydroxy-2-alkanones in the pheromone blends of select Cerambycidae species:

The biological activity of pheromones is often highly dependent on their stereochemistry. In many cases, only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even inhibitory. This enantiomeric specificity is a critical aspect of the lock-and-key mechanism of olfaction, where the pheromone molecule must fit precisely into a specific receptor protein on the insect's antenna to trigger a neural response.

For instance, in the case of Anelaphus inflaticollis, the male-produced pheromone blend includes (R)-3-hydroxy-2-hexanone as the major active component nih.gov. While other stereoisomers and related compounds are also present, the (R)-enantiomer is the primary attractant. This demonstrates that the specific three-dimensional shape of the this compound molecule is crucial for its function as a pheromone. The production and reception of a specific enantiomer ensure that the chemical signal is precise and species-specific, preventing cross-attraction and hybridization with closely related species that might use a different enantiomer of the same compound.

Natural Occurrence and Metabolic Integration of 3-Hydroxy-2-octanone (B1231158) in Biological Systems

3-Hydroxy-2-octanone is a naturally occurring compound found in various biological systems. It is classified as a fatty alcohol, which is an aliphatic alcohol with a chain of at least six carbon atoms. Its presence is not limited to insect pheromones; it has also been identified in other contexts, suggesting a broader metabolic significance.

While direct evidence for the role of this compound as an intermediate in the biosynthesis of complex secondary metabolites is still emerging, its chemical structure suggests potential involvement in various metabolic pathways. As a beta-hydroxy ketone, it is positioned to participate in reactions such as oxidation, reduction, and condensation, which are fundamental to the construction of more complex molecules. For example, similar structures are known to be precursors in polyketide synthesis, a major pathway for the production of a wide array of natural products with diverse biological activities.

3-Hydroxy-2-octanone is associated with lipid metabolism and fatty acid-related pathways foodb.ca. It is considered an oxygenated hydrocarbon and has been linked to biochemical processes such as lipid transport and fatty acid metabolism foodb.cafoodb.ca. The accumulation of 3-hydroxy fatty acids can be indicative of disruptions in fatty acid oxidation. In certain metabolic disorders, deficiencies in enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) lead to the buildup of these compounds mdpi.comnih.gov. This accumulation can have toxic effects, highlighting the importance of proper regulation of these metabolic pathways mdpi.comnih.gov.

The table below outlines the association of 3-Hydroxy-2-octanone with various metabolic processes:

Biosynthetic Mechanisms and Enzymology of this compound Formation

The biosynthesis of this compound is believed to originate from fatty acid metabolism. The general pathway likely involves the modification of an eight-carbon fatty acid, octanoic acid. While the specific enzymes responsible for the synthesis of this compound in insects have not been fully elucidated, the formation of similar beta-hydroxy ketones in other biological systems provides a model for the potential enzymatic steps involved.

One proposed pathway involves the β-oxidation of fatty acids. In this process, acyl-CoA derivatives are sequentially shortened by two carbons in each cycle. An intermediate in this pathway is a 3-hydroxyacyl-CoA. It is plausible that a specific reductase enzyme could act on a 3-ketoacyl-CoA intermediate to produce the (S)-configuration of the hydroxyl group, followed by the removal of the CoA group to yield this compound. Alternatively, a dehydrogenase could act on a 3-hydroxyacyl-CoA to produce the final product. The stereospecificity of these enzymes would be critical in producing the biologically active (S)-enantiomer.

Enzymatic Carbonyl Reductions in this compound Metabolism

The synthesis of chiral α-hydroxy ketones often involves the stereoselective reduction of a prochiral α-diketone precursor. In the case of 3-hydroxy-2-octanone, the enzymatic reduction of 2,3-octanedione (B1214595) is a key metabolic step. This transformation is catalyzed by carbonyl reductases, a class of enzymes that utilize cofactors such as NAD(P)H to deliver a hydride to one of the carbonyl groups of the diketone.

The stereochemical outcome of this reduction is determined by the specific enzyme's active site topology, which dictates the facial selectivity of the hydride attack. While direct evidence for the enzymatic production of the (3S) enantiomer is an area of ongoing research, studies on microbial systems have demonstrated the feasibility of such stereoselective reductions. For instance, the anaerobic microorganism Proteus mirabilis has been shown to reduce 2,3-octanedione to (2S)-2-hydroxyoctan-3-one with high enantiomeric purity rsc.org. This highlights the potential for microorganisms to harbor enzymes capable of producing specific stereoisomers of 3-hydroxy-2-octanone.

The general mechanism for the enzymatic reduction of an α-diketone to an α-hydroxy ketone is depicted below:

Table 1: Enzymatic Carbonyl Reduction of 2,3-Octanedione

| Reactant | Enzyme | Product |

| 2,3-Octanedione | Carbonyl Reductase | This compound |

This table illustrates the enzymatic conversion of a prochiral diketone to a specific chiral hydroxy ketone, a fundamental reaction in the metabolism of this compound.

Precursor-Product Relationships with Octanediols in Biosynthetic Sequences

Evidence from studies on stored apples suggests a biosynthetic link between derivatives of 3-hydroxy-2-octanone and certain octanediols. Specifically, the biosynthesis of R-(+)-octane-1,3-diol, a compound with antimicrobial properties, has been shown to proceed through the β-oxidation of fatty acids nih.gov. A key intermediate in this pathway is R-3-hydroxy-octanoyl-SCoA.

This intermediate, a thioester derivative structurally related to 3-hydroxy-2-octanone, undergoes further metabolic transformations to yield the corresponding diol. This relationship underscores the role of 3-hydroxy-2-octanone precursors in the broader metabolic network of lipid metabolism and the generation of biologically active diols. The conversion likely involves enzymatic reduction of the keto group and hydrolysis of the thioester.

Table 2: Biosynthetic Relationship between 3-Hydroxy-2-octanone Precursor and Octanediol

| Precursor in β-Oxidation | Key Intermediate | Product |

| Fatty Acids (e.g., Linoleic Acid) | R-3-Hydroxy-octanoyl-SCoA | R-(+)-Octane-1,3-diol |

This table outlines the precursor-product relationship in the biosynthesis of R-(+)-octane-1,3-diol, highlighting the central role of a 3-hydroxy-octanoyl derivative.

Comparative Analysis with the 3-Hydroxy-2-butanone (Acetoin) Pathway

The biosynthetic pathway of 3-hydroxy-2-butanone, commonly known as acetoin, provides a well-characterized model for understanding the formation of α-hydroxy ketones in biological systems. The acetoin pathway is prevalent in many bacteria and plays a role in carbohydrate metabolism and pH regulation nih.gov.

The key steps in the acetoin pathway involve the condensation of two pyruvate molecules to form α-acetolactate, which is then decarboxylated to yield diacetyl (2,3-butanedione). Subsequently, diacetyl is reduced to acetoin by the enzyme acetoin (diacetyl) reductase. This final step is analogous to the proposed enzymatic reduction of 2,3-octanedione to 3-hydroxy-2-octanone.

Table 3: Comparison of Biosynthetic Pathways

| Feature | This compound Pathway (Proposed) | 3-Hydroxy-2-butanone (Acetoin) Pathway |

| Precursor | 2,3-Octanedione | Diacetyl (2,3-Butanedione) |

| Key Enzyme | Carbonyl Reductase | Acetoin (Diacetyl) Reductase |

| Product | This compound | 3-Hydroxy-2-butanone (Acetoin) |

| Metabolic Context | Lipid Metabolism (likely) | Carbohydrate Metabolism |

This interactive table provides a comparative overview of the proposed biosynthetic pathway for this compound and the established pathway for acetoin, emphasizing the similarities in the core enzymatic transformation.

Both pathways highlight a common biochemical strategy for the synthesis of α-hydroxy ketones: the stereoselective reduction of an α-diketone. The enzymes involved, while acting on different substrates, belong to the same class of oxidoreductases and share a similar catalytic mechanism. The study of the acetoin pathway can, therefore, provide valuable insights into the undiscovered enzymatic machinery responsible for the biosynthesis of this compound.

Advanced Analytical and Spectroscopic Characterization Methods in 3s 3 Hydroxy 2 Octanone Research

Application of Chiral Gas Chromatography-Olfactometry (GC-O) for Enantiomeric Discrimination

Chiral Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with human sensory perception (olfactometry). This method is particularly effective for discriminating between the enantiomers of volatile chiral compounds, such as (3S)-3-Hydroxy-2-octanone and its counterpart, (3R)-3-Hydroxy-2-octanone.

In a key study, researchers utilized chiral GC-O to evaluate the distinct odor characteristics of the optically active enantiomers of 3-hydroxy-2-octanone (B1231158). researchgate.net The analysis revealed significant differences in both the perceived scent and odor intensity of the two isomers. The (3S)-enantiomer was characterized as having a mushroom-like, earthy note. researchgate.netleffingwell.com In contrast, the (3R)-enantiomer presented a mushroom-like, fresh grass odor. researchgate.netleffingwell.com

To quantify the difference in odor potency, Aroma Extract Dilution Analysis (AEDA) was employed. This technique determines the Flavour Dilution (FD) factor, which represents the highest dilution at which a compound's odor is still detectable by the human nose. The results showed that the (R)-enantiomer was considerably more potent, with an FD factor of 1024, compared to the (S)-enantiomer, which had an FD factor of 256. researchgate.netleffingwell.com This fourfold difference in odor intensity underscores the importance of stereochemistry in the sensory properties of this molecule and highlights the utility of GC-O in making such fine discriminations.

Table 1: Enantiomeric Discrimination of 3-Hydroxy-2-octanone using GC-O

| Enantiomer | Odor Profile | Flavour Dilution (FD) Factor |

|---|---|---|

| This compound | Mushroom-like, earthy | 256 |

| (3R)-3-Hydroxy-2-octanone | Mushroom-like, fresh grass | 1024 |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Stereochemical and Structural Elucidation of this compound

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the definitive structural elucidation of organic molecules, including this compound.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For 3-Hydroxy-2-octanone, high-resolution mass spectrometry confirms its molecular formula as C8H16O2 and its monoisotopic molecular weight as approximately 144.115 g/mol . nih.govfoodb.ca Fragmentation patterns observed in the mass spectrum can further help to confirm the presence of key functional groups and the basic carbon skeleton, supporting the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR (Proton NMR) for 3-Hydroxy-2-octanone would reveal the number of distinct proton environments, their chemical shifts (positions in the spectrum), integration (relative number of protons), and splitting patterns (spin-spin coupling). This data allows chemists to piece together the molecule's structure. For instance, the protons on the methyl group adjacent to the ketone would have a characteristic chemical shift, while the proton on the carbon bearing the hydroxyl group would appear as a multiplet due to coupling with neighboring protons.

¹³C NMR provides information on the carbon framework of the molecule, showing a distinct signal for each unique carbon atom.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between specific protons and carbons, providing unambiguous proof of the molecule's constitution. While MS confirms the molecular formula, NMR is essential for confirming the precise arrangement of atoms, distinguishing it from constitutional isomers. For stereochemical determination, specialized NMR techniques using chiral shift reagents or the analysis of nuclear Overhauser effects (NOE) can help to elucidate the relative or absolute configuration at the chiral center.

Table 2: Key Molecular Properties of 3-Hydroxy-2-octanone Determined by Spectrometric Methods

| Property | Value | Primary Analytical Method |

|---|---|---|

| Molecular Formula | C8H16O2 | Mass Spectrometry |

| Molecular Weight | 144.21 g/mol | Mass Spectrometry |

| IUPAC Name | 3-hydroxyoctan-2-one | NMR and MS data interpretation |

| Key Functional Groups | Hydroxyl (-OH), Ketone (C=O) | NMR, Infrared Spectroscopy |

Spectroscopic Analysis of Isotopically Labeled this compound Derivatives

Isotopic labeling is a sophisticated technique used to trace the fate of molecules in chemical and biological systems and to aid in structural analysis. scbt.com In this approach, one or more atoms in a molecule like this compound are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

The analysis of these labeled derivatives using MS and NMR provides enhanced insights:

Mass Spectrometry: When a deuterium atom replaces a hydrogen atom in this compound, the molecular weight of the compound increases by approximately one mass unit for each substitution. This mass shift allows researchers to use the labeled compound as an internal standard for highly accurate quantification in complex mixtures. It also enables the tracking of metabolic pathways, as the labeled molecule can be distinguished from its naturally occurring, unlabeled counterparts within a biological system. scbt.com

NMR Spectroscopy: The incorporation of ¹³C into the carbon skeleton of this compound is particularly useful for ¹³C NMR studies. It can enhance signal intensity and allow for specialized experiments to probe the carbon framework in greater detail. Deuterium labeling is also useful in ¹H NMR; replacing a proton with a deuteron (B1233211) removes its signal from the spectrum and eliminates its coupling to neighboring protons, which can simplify complex spectra and help assign signals definitively.

While specific studies on isotopically labeled this compound are not widely documented, the application of these techniques is a standard and powerful method in organic chemistry for mechanistic studies, metabolic research, and advanced structural analysis. scbt.com

Research Applications of 3s 3 Hydroxy 2 Octanone As a Chiral Synthon and Intermediate

Strategic Use in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

Optically active α-hydroxy ketones are recognized as valuable intermediates and synthons for the production of pharmaceuticals and other bioactive compounds. google.com The enantiopure nature of (3S)-3-Hydroxy-2-octanone makes it a strategic precursor for molecules where specific stereochemistry is essential for biological activity.

While direct synthesis of a named pharmaceutical from this compound is not widely documented, its structural motif is crucial in the broader context of bioactive molecule synthesis. A key application area is in the development of agrochemicals, particularly insect pheromones. For instance, the opposite enantiomer, (R)-3-hydroxy-2-octanone, is a component of the male sex pheromone for the longhorn beetle, Anaglyptus subfasciatus. Access to the (3S)-enantiomer is critical for research into species-specific responses, understanding the structure-activity relationship of pheromone components, and developing highly selective and environmentally benign pest management strategies. The synthesis of such chiral molecules allows for field-testing and optimization of lures used in integrated pest management programs.

Role as a Chiral Building Block for Diverse Organic Syntheses

The utility of this compound extends to its role as a versatile chiral starting material for a range of other valuable molecules. The existing stereocenter provides a foundation for introducing new chiral centers with a high degree of stereochemical control.

As an α-hydroxy ketone, this compound is an immediate precursor to chiral vicinal diols. The stereoselective reduction of its ketone functionality can lead to the formation of either (2S,3S)-2,3-octanediol or (2R,3S)-2,3-octanediol, depending on the choice of reducing agent and reaction conditions. This transformation is fundamental in organic synthesis, as chiral diols are themselves important building blocks, ligands for asymmetric catalysis, and key structural units in many natural products. Methods for such diastereoselective reductions often employ hydride reagents, where the existing hydroxyl group can direct the approach of the reagent to one face of the carbonyl group, thereby controlling the stereochemical outcome of the newly formed alcohol.

Ketones are considered highly strategic starting materials for the synthesis of natural product-inspired compounds due to the vast number of complexity-building reactions they can undergo. rsc.orgresearchgate.net this compound, as a C8 chiral building block, embodies this potential. Its functional groups serve as handles for further synthetic elaboration: the ketone can undergo reactions such as Wittig olefination, aldol (B89426) additions, or Baeyer-Villiger oxidation, while the hydroxyl group can be protected, inverted, or used to direct subsequent reactions. These transformations are essential for constructing the complex carbon skeletons and dense functionality characteristic of many natural products. nih.gov

In the context of enzyme inhibitors, various ketone-containing molecules have been identified as potent inhibitors of α-glucosidase, an important therapeutic target for type II diabetes. nih.govrsc.org For example, libraries of α-arylketones have been designed and synthesized that show substantial inhibitory activity. nih.gov While this compound itself is not a reported α-glucosidase inhibitor, its scaffold provides a starting point for the synthesis of novel analogues. Through chemical modification, its aliphatic chain could be functionalized with aromatic or other groups known to interact with the enzyme's active or allosteric sites, making it a useful precursor in the medicinal chemistry effort to develop new therapeutic agents.

Utility in Methodological Development in Asymmetric Catalysis

A significant application of this compound is its role as a benchmark molecule in the development and validation of new methods in asymmetric catalysis. The enantioselective synthesis of chiral α-hydroxy ketones from achiral precursors is a key test for any new catalyst or biocatalytic system. researchgate.net The successful production of this compound with high yield and high enantiomeric excess (ee) from a simple starting material like 2,3-octanedione (B1214595) serves as proof-of-concept for a new catalytic methodology.

Biocatalysis, in particular, has emerged as a powerful tool for these transformations. nih.gov Enzymes such as aldo-keto reductases and other dehydrogenases are capable of reducing α-diketones with exceptional regio- and stereoselectivity. google.comresearchgate.net The synthesis of this compound is often used to screen new microbial strains or isolated enzymes for their catalytic efficiency and stereoselectivity, thereby expanding the synthetic chemist's toolbox for producing enantiopure compounds. nih.gov

Below is a table summarizing the use of various biocatalysts for the asymmetric synthesis of chiral hydroxy ketones, illustrating the role of these reactions in methodological development.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Aldo-keto reductase (Gox1615) | 2,3-Pentanedione | (2S)-2-Hydroxy-3-pentanone | >99 | >99 |

| Aldo-keto reductase (Gox1615) | 2,3-Hexanedione | (2S)-2-Hydroxy-3-hexanone | >99 | >99 |

| Bacillus cereus TQ-2 Cells | Acetophenone | (R)-1-Phenylethanol | >99 | 99 |

This table showcases representative results for the asymmetric reduction of ketones using biocatalysts to produce chiral alcohols and hydroxy ketones, demonstrating the high efficiency and enantioselectivity that can be achieved. This compound is a target molecule in similar methodological studies. google.comnih.gov

Prospective Research Avenues for 3s 3 Hydroxy 2 Octanone

Development of Innovative Asymmetric Catalytic Systems for Enantioselective Production of (3S)-3-Hydroxy-2-octanone

The production of enantiomerically pure compounds like this compound is a central challenge in modern organic synthesis. Future research is poised to focus on the development of novel catalytic systems that can achieve high yields and excellent enantioselectivity.

Organocatalysis: Chiral primary amine catalysts have shown promise in the asymmetric synthesis of α-hydroxyketones through processes like decarboxylative chlorination followed by nucleophilic substitution. nih.gov Research could explore the application and optimization of similar organocatalysts for the direct or indirect synthesis of the (3S) enantiomer from prochiral precursors.

Transition Metal Catalysis: Transition metal complexes, particularly those involving Ruthenium (II) and Rhodium (III), are effective for asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR). mdpi.com These methods could be adapted for the stereoselective reduction of a corresponding diketone or a related precursor to yield this compound. The development of new ligands, such as chiral diamine derivatives, could further enhance the enantioselectivity of these reactions.

Lanthanide-BINOL Complexes: Catalytic systems using lanthanide-BINOL complexes have been successfully employed in the asymmetric epoxidation of α,β-unsaturated compounds, which are key intermediates in the synthesis of dihydroxy esters. elsevierpure.com This strategy could be investigated for creating the chiral center in precursors to this compound.

A comparative overview of potential catalytic approaches is presented below.

| Catalytic System | Reaction Type | Potential Precursor | Key Advantages |

| Chiral Primary Amines | Decarboxylative Halogenation/Substitution | β-ketocarboxylic acids | Metal-free, mild conditions |

| Ru(II)/Rh(III) Complexes | Asymmetric Transfer Hydrogenation (ATH) | 2,3-octanedione (B1214595) | High efficiency, dynamic kinetic resolution |

| Lanthanide-BINOL Complexes | Asymmetric Epoxidation | α,β-unsaturated esters/amides | Access to polyol synthons |

In-depth Mechanistic Enzymology and Biosynthetic Pathway Elucidation of this compound

While the precise biosynthetic pathway for this compound is not extensively detailed, research into related pathways provides a roadmap for future investigation. Understanding the enzymes involved is crucial for developing biotechnological production methods.

Fatty Acid Metabolism: As an oxygenated hydrocarbon, 3-hydroxy-2-octanone (B1231158) is likely derived from fatty acid metabolism. foodb.ca The initial steps may involve enzymes analogous to those in the β-oxidation pathway, but with modifications to produce the specific α-hydroxy ketone structure.

Role of Hydroxylases and Dehydrogenases: The introduction of the hydroxyl group at the C3 position and the ketone at the C2 position points to the involvement of specific hydroxylase and dehydrogenase enzymes. For example, cytochrome P450 hydroxylases are known to perform benzylic hydroxylation, a similar oxidative transformation. nih.gov Alcohol dehydrogenases are also key candidates, as they can facilitate the enantioselective oxidation of diols. researchgate.net

Multi-Enzyme Systems: The biosynthesis may involve a multi-enzyme pathway. For instance, the formation of other bioactive compounds involves sequential reactions catalyzed by enzymes like synthases, ligases, and cyclases. nih.govresearchgate.net A prospective pathway for this compound could involve an acyl-CoA precursor, followed by oxidation and ketonization steps catalyzed by a dedicated enzyme complex. Research into the kinetic mechanisms of related enzymes, such as 3-hydroxy-3-methylglutaryl-coenzyme A synthase, which involves an acetyl-enzyme intermediate, could provide valuable insights. nih.gov

Exploration of Chemoenzymatic Cascade Reactions for Efficient this compound Synthesis

Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offering a powerful strategy for producing complex molecules. nih.gov

Enzymatic Desymmetrization: A promising approach involves the stereoselective acylation or hydrolysis of a meso-diol precursor using lipases. This method has been successfully used to produce enantiomers of related cyclic hydroxyketones. nih.gov For this compound, a prochiral or meso-2,3-octanediol could be selectively acetylated by a lipase (B570770), followed by chemical oxidation of the remaining hydroxyl group to yield the target molecule.

Multi-Enzyme Biocatalysis: Inspired by the in vitro synthesis of other compounds, a multi-enzyme system could be designed for this compound. chemistryviews.org This could involve a sequence of enzymes, for example, a hydroxylase to introduce the alcohol functionality and a dehydrogenase for the ketone formation, potentially with a cofactor regeneration system like glucose dehydrogenase (GDH) to ensure economic feasibility. chemistryviews.org The table below outlines a potential chemoenzymatic route.

| Step | Reaction Type | Catalyst | Substrate | Product |

| 1 | Stereoselective Acylation | Lipase (e.g., Candida antarctica) | meso-2,3-octanediol | (3S)-3-hydroxy-2-octanyl acetate |

| 2 | Chemical Oxidation | Mild Oxidizing Agent | (3S)-3-hydroxy-2-octanyl acetate | (3S)-3-acetoxy-2-octanone |

| 3 | Hydrolysis | Esterase or mild base | (3S)-3-acetoxy-2-octanone | This compound |

Uncovering Broader Biological and Ecological Functions of this compound

While 3-hydroxy-2-octanone is recognized as a flavoring agent, the specific biological and ecological roles of its (3S) enantiomer are less understood. nih.gov

Pheromonal and Olfactory Activity: The stereochemistry of α-hydroxy ketones is critical to their perceived odor. The (3R) and (3S) enantiomers of 3-hydroxy-2-octanone possess distinct aromas, with the (3R) form described as having a mushroom-like, fresh grass odor and the (3S) form having a mushroom-like, earthy note. leffingwell.com The flavor dilution factor, a measure of odor potency, is significantly higher for the (R)-enantiomer, indicating it is a stronger odorant. leffingwell.com Further research could explore if this compound acts as a semiochemical, such as a pheromone or kairomone, for insects or other organisms, similar to how (3R)-acetoin functions as a female sex pheromone. researchgate.net

Plant-Microbe Interactions: Related pathways, such as the 3-hydroxy-2-butanone (acetoin) pathway, are crucial for the pathogenesis of certain plant-associated bacteria. plos.org Volatiles produced by this pathway can also promote plant growth and induce systemic resistance. plos.org Investigating whether this compound is produced by soil or plant-associated microbes and its subsequent effect on plant health and defense mechanisms represents a significant research opportunity.

Metabolic Roles: The compound is classified as a fatty alcohol and is implicated in lipid metabolism and transport. foodb.ca Its potential roles as an energy source, energy storage molecule, or membrane stabilizer warrant further investigation within various biological systems. foodb.ca

Advancements in Analytical Techniques for Stereoisomeric Analysis of this compound

The accurate analysis and separation of stereoisomers are fundamental to studying their distinct properties. Future research will likely focus on refining and developing new analytical methods for this compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the primary methods for separating enantiomers. researchgate.net For instance, cellulose-tris(3,5-dimethylphenylcarbamate) has been used as a CSP for the separation of other chiral compounds. researchgate.net Research into novel CSPs specifically designed for α-hydroxy ketones could improve resolution and reduce analysis time. Large-scale preparative chromatography techniques, such as simulated moving bed (SMB) chromatography, could be developed for the commercial purification of both enantiomers. chemistryconnected.com

Derivatization Strategies: To enhance separation and detection in GC-MS analysis, derivatization of the chiral alcohol is a common strategy. diva-portal.org Enantiopure reagents, such as (2S)-2-acetoxypropionyl chloride, can be used to convert the enantiomers into diastereomeric esters, which are more easily separated on a standard achiral column. diva-portal.org The development of new, more efficient derivatizing agents is an ongoing area of research.

The table below summarizes key analytical techniques.

| Technique | Principle | Application | Future Advancement |

| Chiral GC/HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Enantiomeric separation and quantification | Development of more selective CSPs for α-hydroxy ketones |

| Derivatization followed by GC-MS | Conversion of enantiomers to diastereomers | Determination of stereoisomeric purity | New derivatizing agents for improved volatility and separation |

| Simulated Moving Bed (SMB) | Continuous preparative chromatographic separation | Large-scale purification of enantiomers | Miniaturization and increased efficiency of SMB systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.